4-Deoxy-4-fluoro-D-myo-inositol
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Overview
Description
4-Deoxy-4-fluoro-D-myo-inositol is a derivative of myo-inositol, a naturally occurring compound that plays a crucial role in cellular signaling pathways. This compound is particularly noted for its potential as an inhibitor of signaling pathways mediated by phosphoinositides and their derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Deoxy-4-fluoro-D-myo-inositol is synthesized from 1,2:4,5-Biscyclohexylidene DL-myo-InositolThis is typically achieved through a series of protection and deprotection steps, followed by fluorination using appropriate fluorinating agents .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield. The compound is produced under controlled conditions to maintain high purity and stability .
Chemical Reactions Analysis
Types of Reactions: 4-Deoxy-4-fluoro-D-myo-inositol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions:
Fluorinating Agents: Used in the initial synthesis to introduce the fluorine atom.
Oxidizing and Reducing Agents: Utilized in subsequent reactions to modify the compound’s structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 4-position .
Scientific Research Applications
4-Deoxy-4-fluoro-D-myo-inositol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of phosphonate derivatives of myo-inositol for biochemical studies.
Biology: Investigated for its role in inhibiting signaling pathways mediated by phosphoinositides.
Medicine: Potential therapeutic applications due to its ability to modulate cellular signaling pathways.
Industry: Utilized in the development of analytical methods and quality control applications for pharmaceutical production
Mechanism of Action
The mechanism of action of 4-Deoxy-4-fluoro-D-myo-inositol involves its interaction with phosphoinositide-mediated signaling pathways. By inhibiting these pathways, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include inositol-binding proteins and enzymes that regulate phosphoinositide metabolism .
Comparison with Similar Compounds
4-Deoxy-4-fluoro-D-mannose: Another fluorinated sugar derivative used in glycoscience research.
1,24,5-Biscyclohexylidene DL-myo-Inositol: A precursor in the synthesis of 4-Deoxy-4-fluoro-D-myo-inositol.
Uniqueness: this compound is unique due to its specific fluorination at the 4-position, which imparts distinct chemical and biological properties. This fluorination enhances its stability and ability to interact with specific molecular targets, making it a valuable tool in biochemical and pharmaceutical research .
Properties
Molecular Formula |
C6H11FO5 |
---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(1S,2R,4R,5R)-6-fluorocyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H11FO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H/t1?,2-,3+,4-,5-,6?/m0/s1 |
InChI Key |
PDTJJYSBSOKEOY-LXOASSSBSA-N |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)F)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)F)O)O)O |
Origin of Product |
United States |
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